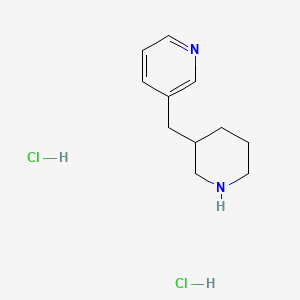

3-(Piperidin-3-ylmethyl)pyridine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(piperidin-3-ylmethyl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11;;/h1,3,5,8,11,13H,2,4,6-7,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRIVWTUKKQUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589977 | |

| Record name | 3-[(Piperidin-3-yl)methyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185013-65-3 | |

| Record name | 3-[(Piperidin-3-yl)methyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(Piperidin-3-ylmethyl)pyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a detailed examination of the core physicochemical characteristics of 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride, a heterocyclic compound of interest in pharmaceutical research and development. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing a framework for the practical application of this knowledge in a laboratory setting.

Molecular Structure and Chemical Identity

This compound is a salt composed of the organic base 3-(piperidin-3-ylmethyl)pyridine and two equivalents of hydrochloric acid. The cationic component features a pyridine ring linked to a piperidine ring via a methylene bridge. The presence of two basic nitrogen atoms, one on the pyridine ring and one on the piperidine ring, allows for the formation of a dihydrochloride salt.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 64554-79-6 |

| Molecular Formula | C₁₁H₁₈Cl₂N₂ |

| Molecular Weight | 249.18 g/mol |

| Canonical SMILES | C1CC(CNC1)CC2=CN=CC=C2.Cl.Cl |

Synthesis and Characterization

The synthesis of 3-(piperidin-3-ylmethyl)pyridine typically involves the reduction of the pyridine ring of a suitable precursor. A common synthetic strategy involves the catalytic hydrogenation of a corresponding substituted pyridine. For instance, the reduction of a nicotinonitrile derivative to a piperidine derivative can be a key step. The resulting free base is then treated with hydrochloric acid to yield the dihydrochloride salt.

Diagrammatic Representation of a Plausible Synthetic Pathway:

Caption: A generalized synthetic workflow for this compound.

Characterization of the final product is crucial to confirm its identity and purity. This is typically achieved through a combination of spectroscopic and analytical techniques as detailed in the subsequent sections.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its biopharmaceutical performance, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Physical State and Appearance

As a dihydrochloride salt of an organic base, this compound is expected to be a crystalline solid at room temperature. The color can range from white to off-white.

Melting Point

The melting point is a key indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity. The melting point of amine hydrochlorides is generally significantly higher than that of the corresponding free base due to the strong ionic interactions in the crystal lattice.

Experimental Protocol for Melting Point Determination:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility

The aqueous solubility of a compound is a critical factor for its in vivo dissolution and subsequent absorption. As a dihydrochloride salt, this compound is expected to have significantly higher aqueous solubility compared to its free base form. The solubility is pH-dependent, with higher solubility at lower pH values where the compound is fully protonated.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at a specific pH) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The suspension is filtered through a fine-pored filter (e.g., 0.22 µm) to remove undissolved solids.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity (pKa)

The pKa values of the two basic nitrogen atoms are crucial for understanding the ionization state of the molecule at different pH values, which in turn influences its solubility, permeability, and interaction with biological targets. The piperidine nitrogen is expected to be more basic (higher pKa) than the pyridine nitrogen.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of the dihydrochloride salt is dissolved in a known volume of water or a suitable co-solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH electrode.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa values can be determined from the half-equivalence points on the curve. For a diprotic acid (the dihydrochloride salt), two inflection points corresponding to the two pKa values are expected.

Logical Flow for Physicochemical Characterization:

Caption: A logical workflow for the comprehensive physicochemical characterization of a pharmaceutical salt.

Spectroscopic and Analytical Data

Spectroscopic data provides unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyridine and piperidine rings. The aromatic protons of the pyridine ring will appear in the downfield region (typically δ 7-9 ppm). The protons on the piperidine ring and the methylene bridge will appear in the upfield region (typically δ 1-4 ppm). The N-H protons of the protonated amines may appear as broad signals.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring in the aromatic region (typically δ 120-150 ppm) and the aliphatic carbons of the piperidine ring and the methylene bridge in the upfield region (typically δ 20-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

N-H stretching vibrations for the protonated amine groups (broad band around 2400-3000 cm⁻¹).

-

C-H stretching vibrations for the aromatic (pyridine) and aliphatic (piperidine and methylene) groups (around 2800-3100 cm⁻¹).

-

C=N and C=C stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹).

-

C-N stretching vibrations (around 1000-1200 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of 3-(piperidin-3-ylmethyl)pyridine. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Solid-State Properties

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Amine hydrochloride salts can be hygroscopic, which can affect their stability, handling, and formulation.

Experimental Protocol for Hygroscopicity Assessment (Gravimetric Vapor Sorption):

-

Sample Preparation: A known weight of the sample is placed in a dynamic vapor sorption (DVS) instrument.

-

Measurement: The sample is subjected to a pre-defined humidity program at a constant temperature. The change in mass of the sample is continuously monitored as a function of relative humidity (RH).

-

Data Analysis: A sorption/desorption isotherm is generated by plotting the change in mass versus RH. The hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25 °C).

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs can have different physicochemical properties, including solubility and stability. Therefore, it is important to investigate the potential for polymorphism. This can be studied using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Conclusion

This technical guide has outlined the key physicochemical characteristics of this compound and provided a framework for their experimental determination. A thorough understanding of these properties is essential for the successful development of this compound as a potential pharmaceutical agent. The provided protocols and theoretical background serve as a valuable resource for researchers in this field.

References

-

United States Pharmacopeia (USP) . General Chapters on Pharmaceutical Analysis. [Link]

-

European Pharmacopoeia (Ph. Eur.) . [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616. [Link]

- Avdeef, A. (2012).

- Synthesis of 3-methylamino-piperidine. (2013).

An In-Depth Technical Guide to the Predicted Mechanism of Action of 3-(Piperidin-3-ylmethyl)pyridine Dihydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted mechanism of action for 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride, a compound belonging to the piperidine-pyridine structural class. Due to a lack of direct experimental data on this specific molecule, this guide synthesizes information from well-characterized, close structural analogs to construct a robust, predictive pharmacological profile. The core hypothesis is that 3-(Piperidin-3-ylmethyl)pyridine acts as a selective agonist at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is abundant in the central nervous system. This interaction is predicted to cause receptor channel opening, subsequent cation influx, and modulation of neurotransmitter release, suggesting potential applications in the research and development of therapeutics for neurological disorders. This document details the predicted binding characteristics, functional activity, and downstream signaling pathways, and provides validated experimental protocols for empirical verification.

Introduction

Chemical Identity and Rationale for Investigation

3-(Piperidin-3-ylmethyl)pyridine is a heterocyclic organic compound featuring a pyridine ring linked to a piperidine moiety via a methylene bridge. This structural motif is a highly privileged scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets, most notably neurotransmitter receptors.[1][2] The piperidine ring offers metabolic stability and modulates physicochemical properties, while the pyridine ring often serves as a key hydrogen bond acceptor, mimicking the function of the endogenous ligand acetylcholine.[1]

Given its structural similarity to known nicotinic agonists, such as anabasine and the highly selective CNS agent Rivanicline (RJR-2403), it is logical to predict that this compound is a modulator of neuronal nicotinic acetylcholine receptors (nAChRs).[3][4] This guide will, therefore, focus on this predicted mechanism of action.

The Nicotinic Acetylcholine Receptor (nAChR) Superfamily

Neuronal nAChRs are ligand-gated ion channels that play a critical role in synaptic transmission and neuronal signaling throughout the central and peripheral nervous systems.[5] These receptors are pentameric structures composed of various combinations of alpha (α2-α10) and beta (β2-β4) subunits.[5] The specific subunit composition determines the receptor's pharmacological and biophysical properties, including ligand affinity, ion permeability, and desensitization kinetics.[5] The α4β2 subtype is the most abundant high-affinity nicotinic receptor in the brain and is a key target for therapeutics aimed at treating cognitive dysfunction, nicotine addiction, and neurodegenerative diseases.[5][6]

Predicted Core Mechanism of Action

Primary Pharmacological Target: The α4β2 nAChR

Based on the pharmacology of its analogs, the primary molecular target for 3-(Piperidin-3-ylmethyl)pyridine is predicted to be the α4β2 neuronal nAChR. The well-characterized analog, Rivanicline (RJR-2403), demonstrates high affinity for nAChRs in the rat brain cortex and high selectivity for the α4β2 subtype.[4] This selectivity is crucial, as it suggests a greater potential for CNS-specific effects with fewer peripheral side effects, such as cardiovascular changes or gastrointestinal issues, which are often mediated by other nAChR subtypes.[7]

Predicted Binding Characteristics

The compound is expected to act as a competitive agonist, binding to the orthosteric site at the interface between the α4 and β2 subunits. We can extrapolate potential binding affinities from data on Rivanicline (RJR-2403), which binds with high affinity to rat brain cortex nAChRs.[8]

Table 1: Binding Affinity of Analog Rivanicline (RJR-2403) at Rat Brain nAChRs

| Compound | Radioligand | Tissue Source | Kᵢ (nM) |

|---|---|---|---|

| Rivanicline (RJR-2403) | [³H]-Nicotine | Rat Brain Cortex | 26 ± 3 |

Data sourced from Bencherif et al., 1996.[8]

This low nanomolar binding affinity suggests that 3-(Piperidin-3-ylmethyl)pyridine could be a potent ligand at this receptor.

Predicted Functional Activity: Agonism and Cation Influx

Upon binding, the compound is predicted to function as an agonist, stabilizing the open conformation of the nAChR ion channel. This action allows the influx of cations, primarily Na⁺ and Ca²⁺, down their electrochemical gradients. The resulting depolarization of the neuronal membrane leads to the generation of an excitatory postsynaptic potential.

Functional studies on Rivanicline (RJR-2403) show it effectively stimulates ion flux and neurotransmitter release in synaptosomal preparations, albeit with varying potency depending on the specific endpoint.[8]

Table 2: Functional Potency and Efficacy of Analog Rivanicline (RJR-2403)

| Assay | Preparation | Parameter | EC₅₀ (nM) | Eₘₐₓ (% of Nicotine) |

|---|---|---|---|---|

| ⁸⁶Rb⁺ Efflux | Rat Thalamic Synaptosomes | Potency | 732 ± 155 | 91 ± 8 |

| [³H]-Dopamine Release | Rat Striatal Synaptosomes | Potency | 938 ± 172 | 82 ± 5 |

Data sourced from Bencherif et al., 1996.[8]

These data indicate that while the analog is a high-affinity binder, its functional potency as an agonist is in the high nanomolar range. This profile—high affinity with partial to full agonism—is characteristic of many nAChR modulators developed for therapeutic use.

Downstream Signaling and Neurotransmitter Release

The influx of Ca²⁺ through the activated α4β2 nAChR is a critical secondary signaling event. This rise in intracellular calcium can trigger various downstream cascades, including the activation of calcium-dependent kinases and, most importantly, the release of other neurotransmitters. Systemic administration of Rivanicline (RJR-2403) has been shown to increase extracellular levels of acetylcholine (ACh), norepinephrine (NE), and dopamine (DA) in the rat cortex.[9] This neuromodulatory effect is believed to underlie the pro-cognitive and therapeutic effects of nAChR agonists.[7]

Diagram 1: Predicted signaling pathway for 3-(Piperidin-3-ylmethyl)pyridine at a presynaptic nAChR.

Experimental Characterization Protocols

To empirically validate the predicted mechanism of action, the following standard, field-proven methodologies are recommended.

Radioligand Binding Assay (Competition)

This assay quantifies the affinity of the test compound for the α4β2 nAChR by measuring its ability to compete with a known high-affinity radioligand.

Methodology:

-

Preparation of Membranes: Homogenize rat forebrain tissue (a rich source of α4β2 nAChRs) in a buffered solution and prepare a crude membrane fraction via centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-Epibatidine or [³H]-Nicotine), and varying concentrations of the test compound (3-(Piperidin-3-ylmethyl)pyridine).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the mixture through a glass fiber filtermat to separate bound from unbound radioligand. The membranes and bound radioligand are trapped on the filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding). Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

Diagram 2: Experimental workflow for a competitive radioligand binding assay.

Calcium Influx Assay using a Fluorescent Biosensor

This functional assay measures the ability of the compound to activate nAChRs and cause an influx of calcium into the cell, which is detected by a calcium-sensitive fluorescent dye.

Methodology:

-

Cell Culture: Culture a cell line stably expressing the human α4β2 nAChR subtype (e.g., SH-EP1-hα4β2 cells).

-

Dye Loading: Load the cultured cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular Ca²⁺.

-

Baseline Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation) and measure the baseline fluorescence for a short period.

-

Compound Addition: The instrument automatically adds varying concentrations of the test compound to the wells.

-

Signal Detection: Immediately following compound addition, continuously monitor the fluorescence intensity over time. Agonist activation of nAChRs will open the channels, allowing Ca²⁺ influx and a rapid increase in fluorescence.

-

Data Analysis: For each concentration, determine the peak fluorescence response. Plot the response against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Eₘₐₓ (maximal efficacy).

Diagram 3: Experimental workflow for a cell-based calcium influx assay.

Research and Therapeutic Implications

The predicted profile of 3-(Piperidin-3-ylmethyl)pyridine as a CNS-selective nAChR agonist suggests it could be a valuable research tool for probing the function of α4β2 receptors in various neural circuits.[7] Furthermore, compounds with this mechanism of action are being investigated for therapeutic potential in a range of neurological and psychiatric conditions, including:

-

Alzheimer's Disease: To enhance cholinergic neurotransmission and improve cognitive deficits.[10]

-

Schizophrenia: To ameliorate cognitive impairment associated with the disorder.[10][11]

-

Nicotine Addiction: As a potential smoking cessation aid, by acting as a partial agonist to reduce cravings and withdrawal symptoms.[5]

-

Parkinson's Disease: To modulate dopamine release and potentially offer neuroprotective effects.[11]

Conclusion

While direct experimental data for this compound is not currently available in public literature, a robust mechanistic hypothesis can be formulated based on its chemical structure and the well-documented pharmacology of its close analogs. The compound is predicted to act as a potent and selective agonist at the α4β2 neuronal nicotinic acetylcholine receptor. This action is expected to trigger cation influx, neuronal depolarization, and the subsequent release of key neurotransmitters involved in cognitive function and reward pathways. The experimental protocols detailed herein provide a clear roadmap for the empirical validation of this predicted mechanism, which, if confirmed, would position this compound as a valuable tool for neuroscience research and a potential lead for drug discovery programs targeting CNS disorders.

References

-

Bencherif M, Lovette ME, Fowler KW, Arrington S, Reeves L, Caldwell WS, Lippiello PM. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization. J Pharmacol Exp Ther. 1996 Dec;279(3):1413-21. [Link]

-

Lippiello PM, Bencherif M, Gray JA, Peters S, Blaha T, Caldwell WS, Reeves L, Mason P, Thomas BF, White KK, Gatto GJ. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization. J Pharmacol Exp Ther. 1996 Dec;279(3):1422-9. [Link]

-

PubChem Compound Summary for CID 2181, (+-)-Anabasine. National Center for Biotechnology Information. [Link]

-

Reid JR, Gatto GJ, Pabreza LA, Lippiello PM. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines. Brain Res. 1998 Nov 2;809(2):238-45. [Link]

-

3-(3-Methylpyrrolidin-3-yl)pyridine. MySkinRecipes. [Link]

-

Xiao Y, Abdrakhmanova G, Kellar KJ. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. Bioorg Med Chem. 2015 Aug 1;23(15):4407-13. [Link]

-

Jackson A, Bagdas D, Muldoon PP, et al. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. J Med Chem. 2018 Oct 25;61(20):9174-9190. [Link]

-

Godyń J, Jończyk J, Panek D, Malawska B. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2024 Oct 21;282:117109. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-(3-Methylpyrrolidin-3-yl)pyridine [myskinrecipes.com]

- 11. smolecule.com [smolecule.com]

An In-depth Technical Guide to the Pharmacology of 3-(Piperidin-3-ylmethyl)pyridine Dihydrochloride

This guide provides a comprehensive technical overview of the potential pharmacology of 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride. In the absence of direct pharmacological data for this specific molecule, this document synthesizes information from structurally related compounds, namely piperidine and pyridine derivatives, to project a likely pharmacological profile. This inferred analysis is intended to guide researchers and drug development professionals in their investigation of this and similar chemical entities.

Introduction: The Structural Significance of the Piperidine and Pyridine Moieties

The compound this compound is comprised of a pyridine ring linked to a piperidine ring via a methylene bridge. Both piperidine and pyridine are highly privileged scaffolds in medicinal chemistry, appearing in a vast array of clinically approved drugs.[1] The piperidine motif is known for its ability to modulate physicochemical properties such as lipophilicity and basicity, which in turn can enhance a drug's pharmacokinetic profile, including its ability to cross biological membranes.[1] Furthermore, the conformational flexibility of the piperidine ring allows for optimal binding to a variety of biological targets.[1]

Pyridine and its derivatives are also fundamental building blocks in drug discovery, with applications ranging from anticancer to antibacterial agents.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological macromolecules.[2] The combination of these two pharmacophorically important rings in 3-(Piperidin-3-ylmethyl)pyridine suggests a high potential for biological activity.

Potential Mechanism of Action: Insights from Structural Analogs

Based on its structural similarity to known bioactive molecules, this compound is likely to interact with key targets in the central nervous system.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The structural resemblance to anabasine, a natural alkaloid containing a pyridine and a piperidine ring, strongly suggests that 3-(Piperidin-3-ylmethyl)pyridine may act as a modulator of nicotinic acetylcholine receptors (nAChRs).[3][4] Anabasine is a known nAChR agonist.[4] These ligand-gated ion channels are widely distributed in the central and peripheral nervous systems and are involved in a multitude of physiological processes, including cognitive function, learning, memory, and attention.[3] Modulation of nAChRs is a key therapeutic strategy for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[3]

Inhibition of Cholinesterases

Compounds containing piperidine and pyridine moieties have also been investigated as cholinesterase inhibitors.[3][5] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic approach for Alzheimer's disease.[5]

Below is a diagram illustrating the potential dual mechanism of action of this compound.

Caption: Potential dual mechanism of action of 3-(Piperidin-3-ylmethyl)pyridine.

Predicted Pharmacokinetic Profile

The pharmacokinetic properties of a drug candidate are crucial for its success. The table below outlines the predicted ADME profile of this compound based on the general characteristics of piperidine and pyridine-containing compounds.

| Pharmacokinetic Parameter | Predicted Profile | Rationale based on Structural Features |

| Absorption | Good oral bioavailability | The presence of the basic nitrogen atoms in both rings may allow for salt formation, potentially improving solubility and absorption. The overall lipophilicity can be modulated by the substitution pattern. |

| Distribution | Likely to cross the blood-brain barrier | The relatively small molecular size and the presence of lipophilic and hydrophilic regions suggest potential for CNS penetration. Piperidine-containing drugs often exhibit good brain penetration.[1] |

| Metabolism | Hepatic metabolism expected | The pyridine and piperidine rings are susceptible to oxidation by cytochrome P450 enzymes. N-dealkylation and hydroxylation are common metabolic pathways.[1] |

| Excretion | Primarily renal excretion | Metabolites and a fraction of the unchanged drug are likely to be excreted in the urine. |

Experimental Protocols for Pharmacodynamic Evaluation

To investigate the predicted mechanisms of action, the following in vitro assays are recommended.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method to determine the inhibitory activity of a compound against AChE.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Prepare a 10 mM stock solution of DTNB in the phosphate buffer.

-

Prepare a 75 mM stock solution of acetylthiocholine iodide (ATCI) in deionized water.

-

Prepare a stock solution of acetylcholinesterase (from Electrophorus electricus) in phosphate buffer.

-

Prepare a stock solution of the test compound, this compound, in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Assay Procedure (in a 96-well plate):

-

Add 25 µL of the test compound solution (or vehicle for control) to each well.

-

Add 125 µL of the DTNB solution.

-

Add 50 µL of the phosphate buffer.

-

Add 25 µL of the AChE solution and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Caption: Workflow for the acetylcholinesterase inhibition assay.

Inferred Toxicological Profile

The toxicological profile of this compound should be carefully evaluated. The pyridine moiety, in particular, has a known toxicological profile.

-

Acute Toxicity: Pyridine is harmful if swallowed, inhaled, or in contact with skin.[6] Signs of acute toxicity include weakness, uncoordinated muscle movement, and salivation.[6]

-

Hepatotoxicity: The primary organ of concern for pyridine toxicity is the liver.[7]

-

Neurotoxicity: Neurological effects have also been reported with pyridine exposure.[7]

-

Genotoxicity: In vivo and in vitro studies on pyridine have generally shown no genotoxic potential.[8]

It is crucial to conduct comprehensive toxicological studies, including in vitro cytotoxicity assays and in vivo acute and chronic toxicity studies, to establish the safety profile of this compound.

Synthetic Considerations

The synthesis of 3-substituted piperidines from pyridine is a well-established transformation in organic chemistry.[9][10] Common methods involve the reduction of the pyridine ring.[11] Catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium is a widely used industrial method.[11] Chemical reduction methods, such as the Birch reduction, can also be employed.[11] The synthesis of 3-(Piperidin-3-ylmethyl)pyridine would likely involve the reduction of a corresponding 3-(pyridin-3-ylmethyl)pyridine precursor.

Conclusion

While direct pharmacological data for this compound is not currently available, its structural composition, featuring both piperidine and pyridine rings, suggests a high likelihood of biological activity, particularly within the central nervous system. The inferred potential to modulate nicotinic acetylcholine receptors and inhibit cholinesterases makes it an interesting candidate for further investigation in the context of neurodegenerative diseases. The predicted pharmacokinetic profile appears favorable for a CNS-acting drug. However, a thorough toxicological evaluation is imperative to ensure its safety. The experimental protocols and synthetic considerations outlined in this guide provide a framework for the systematic investigation of this promising compound.

References

-

2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. American Chemical Society. [Link]

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]

-

A pharmacodynamic comparison of piperidine and pyridine alkaloid actions at fetal muscle-type nicotinic acetylcholine receptors (nAChR). ResearchGate. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

-

Toxicological Profile for Pyridine. NCBI Bookshelf. [Link]

- Synthesis process of 3-methylamino-piperidine.

-

Pyridine: Human health tier II assessment. Australian Government Department of Health. [Link]

-

Pyridine –piperidine-pyrolidine alkaloids. SlideShare. [Link]

-

PUBLIC HEALTH STATEMENT PYRIDINE. Agency for Toxic Substances and Disease Registry. [Link]

-

(+-)-Anabasine. PubChem. [Link]

-

Synthesis of 3-methylpyridine. PrepChem.com. [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. National Center for Biotechnology Information. [Link]

-

Safety Data Sheet: Pyridine. Carl ROTH. [Link]

-

3-Pyridinemethanol. PubChem. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy (R)-3-(Piperidin-2-YL)pyridine [smolecule.com]

- 4. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Safety and Toxicity Profile of 3-(Piperidin-3-ylmethyl)pyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Piperidin-3-ylmethyl)pyridine dihydrochloride is a molecule of interest in medicinal chemistry and drug discovery, belonging to a class of compounds that feature both a pyridine and a piperidine moiety.[1] A comprehensive understanding of its safety and toxicity profile is paramount for any progression through the development pipeline. This guide synthesizes the available toxicological data on its core structural components—pyridine and piperidine—to construct a predictive safety profile for the title compound. In the absence of direct studies on this compound, this structure-activity relationship (SAR) analysis serves as an essential tool for risk assessment and the design of future toxicological studies. This document provides an in-depth review of acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity of the parent heterocycles, alongside recommended protocols for preclinical safety evaluation.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridine ring linked to a piperidine ring via a methylene bridge. The dihydrochloride salt form enhances its solubility in aqueous media, a common practice for compounds intended for pharmaceutical development. The biological activity of piperidine and pyridine derivatives is vast, with applications ranging from antibacterial agents to anticancer therapeutics.[2][3] The combination of these two scaffolds in one molecule suggests a potential for a wide range of pharmacological activities.

To visually represent the structural relationship of the title compound to its parent heterocycles, the following diagram is provided:

Caption: Structural relationship of the title compound.

Toxicological Profile of the Pyridine Moiety

Pyridine is a widely used chemical intermediate in the production of pharmaceuticals, pesticides, and other industrial products.[4] Its toxicity has been the subject of numerous studies.

Acute Toxicity

Pyridine is harmful if swallowed, inhaled, or in contact with skin.[5] Acute exposure can affect the central nervous system.[6] Signs of toxicity include weakness, uncoordinated muscle movement, and excess salivation.[6] The estimated lethal dose in humans is between 0.5 and 5.0 g/kg body weight.[6]

Genotoxicity

Studies on the genotoxicity of pyridine have yielded mixed results. While some in vitro assays have been negative, others, such as sister chromatid exchange assays, have shown weakly positive results.[7][8] In vivo studies in animals have not provided evidence of genotoxic potential.[7][8]

Carcinogenicity

There are no studies on the carcinogenic effects of pyridine in humans.[7][8][9] However, some studies in rodents have shown an increased incidence of liver tumors.[10] Based on limited evidence from animal studies, pyridine is sometimes classified as suspected of being carcinogenic to humans.[4]

Reproductive and Developmental Toxicity

There is a lack of data on the reproductive effects of pyridine in humans and animals.[7][8] Studies on related compounds, such as 3-cyanopyridine, have shown reproductive and developmental toxicity at high doses in rats.[11]

Toxicological Profile of the Piperidine Moiety

Piperidine is a cyclic secondary amine that is also a common building block in medicinal chemistry.

Acute Toxicity

Piperidine is a flammable liquid that can cause irritation upon exposure.[12] Inhalation studies in rats have shown that it can cause nasal irritation.[12]

Genotoxicity and Carcinogenicity

Predicted Safety Profile of this compound and Recommended Preclinical Safety Evaluation

Based on the toxicological profiles of pyridine and piperidine, the following predictions can be made for this compound, alongside recommendations for a preclinical safety testing strategy.

In Silico Toxicity Prediction

Computational tools can be employed to predict the toxicity of a novel compound based on its structure. It is recommended to perform in silico predictions for mutagenicity, carcinogenicity, and other toxicities as a first step.

In Vitro Toxicity Assessment

A battery of in vitro assays should be conducted to assess the cytotoxic and genotoxic potential of the compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound and treat the cells for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Caption: General workflow for in vitro toxicity testing.

In Vivo Acute Toxicity Studies

Should the in vitro data be favorable, in vivo acute toxicity studies in two rodent species are recommended to determine the LD50 and identify target organs of toxicity.

Genotoxicity and Carcinogenicity Assessment

A standard battery of genotoxicity tests, including the Ames test, in vitro chromosomal aberration test, and an in vivo micronucleus test, should be performed. Long-term carcinogenicity studies in rodents may be required depending on the intended clinical use of the compound.

Reproductive and Developmental Toxicity Studies

Reproductive and developmental toxicity studies in rodents are necessary to assess the potential effects on fertility, embryonic development, and offspring.

Data Summary

| Toxicological Endpoint | Pyridine | Piperidine | Predicted for this compound |

| Acute Toxicity | Harmful by ingestion, inhalation, and skin contact.[5] CNS effects.[6] | Irritant.[12] | Likely to be harmful at high doses. Potential for local irritation and systemic toxicity. |

| Genotoxicity | Mixed results in vitro; negative in vivo.[7][8] | Data not available. | Requires a full battery of genotoxicity tests. |

| Carcinogenicity | Suspected carcinogen based on animal data.[4][10] | Data not available. | Long-term studies may be necessary. |

| Reproductive Toxicity | Data lacking.[7][8] | Data not available. | Requires dedicated reproductive and developmental toxicity studies. |

Conclusion

The safety and toxicity profile of this compound is currently uncharacterized. Based on a structure-activity relationship analysis of its constituent pyridine and piperidine moieties, a potential for toxicity exists, warranting a thorough and systematic preclinical safety evaluation. The recommendations provided in this guide outline a standard pathway for assessing the toxicological risks associated with this novel chemical entity, ensuring a data-driven approach to its development.

References

- MDPI. (n.d.).

- Agency for Toxic Substances and Disease Registry. (n.d.).

- Jubilant Ingrevia Limited. (2024, April 3).

- PubMed. (2016, January 14). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.

- Capot Chemical. (2025, December 3). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride.

- Health Council of the Netherlands. (2023, August 29). Pyridine; Evaluation of the carcinogenicity and genotoxicity.

- Sigma-Aldrich. (2025, August 5).

- National Center for Biotechnology Information. (n.d.). PIPERIDINE - Eighteenth Interim Report of the Committee onAcute Exposure Guideline Levels - NCBI Bookshelf.

- National Center for Biotechnology Information. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)

- ResearchGate. (2025, August 6). An Update on the Genotoxicity and Carcinogenicity of Marketed Pharmaceuticals with Reference to In Silico Preclictivity | Request PDF.

- National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH.

- MDPI. (n.d.).

- Australian Government Department of Health. (2015, July 3). Pyridine: Human health tier II assessment.

- Google Patents. (n.d.). CN103030587A - Synthesis process of 3-methylamino-piperidine.

- Fisher Scientific. (2023, September 5).

- Fisher Scientific. (2012, April 16).

- Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment Preface.

- Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS | CAS 108-99-6 MSDS.

- ResearchGate. (n.d.). Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments | Request PDF.

- Carcinogenic Potency Database. (n.d.).

- Agency for Toxic Substances and Disease Registry. (n.d.).

- PubMed. (2013, January).

- BLD Pharm. (n.d.). 1884705-30-9|Methyl (R)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyridine; Evaluation of the carcinogenicity and genotoxicity | The Health Council of the Netherlands [healthcouncil.nl]

- 5. lobachemie.com [lobachemie.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 10. Pyridine: Carcinogenic Potency Database [files.toxplanet.com]

- 11. Reproductive and developmental toxicity screening test of 3-cyanopyridine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PIPERIDINE - Eighteenth Interim Report of the Committee onAcute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of 3-(Piperidin-3-ylmethyl)pyridine Dihydrochloride

Abstract

This comprehensive guide provides detailed methodologies for the purification of 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the stringent purity requirements for drug development, this document outlines two primary purification strategies: recrystallization and silica gel chromatography. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for each procedural choice. Furthermore, this guide details analytical methods for purity verification, ensuring a self-validating workflow from crude material to a highly purified final product.

Introduction and Strategic Overview

3-(Piperidin-3-ylmethyl)pyridine is a heterocyclic compound whose dihydrochloride salt form is often utilized to improve stability and handling characteristics. Its synthesis, commonly achieved through the catalytic hydrogenation of 3-(pyridin-3-ylmethyl)pyridine, can result in a crude product containing a variety of impurities. The ultimate purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

1.1. Understanding Potential Impurities

An effective purification strategy begins with understanding the potential impurities. Based on the common synthetic route (catalytic reduction of a pyridine ring), the primary impurities are likely to be:

-

Unreacted Starting Material: 3-(Pyridin-3-ylmethyl)pyridine.

-

Partially Hydrogenated Intermediates: e.g., 3-(1,2,3,6-tetrahydropyridin-3-ylmethyl)pyridine.

-

Catalyst Residues: Traces of palladium, platinum, or rhodium from the hydrogenation step.[1]

-

Solvent and Water: Residual solvents from the reaction and workup. As a hygroscopic salt, water is a common impurity.

-

Oxidation Products: Piperidine derivatives can be susceptible to oxidation over time.

The choice of purification method depends on the nature and quantity of these impurities, as well as the desired scale and final purity specifications.

1.2. Purification Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate purification technique.

Caption: Decision workflow for selecting a purification method.

Protocol 1: Purification by Recrystallization

Recrystallization is the method of choice for purifying crystalline solids with moderate to high initial purity (>90%). The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. For hydrochloride salts, polar protic solvents or mixtures thereof are often effective.

2.1. Scientific Principle

The dihydrochloride salt of 3-(Piperidin-3-ylmethyl)pyridine is a polar, ionic compound. It is expected to be highly soluble in hot polar solvents like alcohols and sparingly soluble at colder temperatures. Impurities, such as the less polar, unreacted pyridine starting material, may either remain in the cold solvent or be less soluble in the hot solvent, allowing for separation. A patent for the closely related compound, 3-aminopiperidine dihydrochloride, demonstrates the effectiveness of an isopropyl alcohol and water mixture, which provides a robust starting point for solvent screening.[1]

2.2. Detailed Step-by-Step Protocol

-

Solvent Selection: Begin by testing solubility in various solvents. Based on literature for similar compounds, the recommended starting solvent system is a mixture of isopropyl alcohol (IPA) and water.[1]

-

Place a small amount of crude material (approx. 50 mg) in a test tube.

-

Add IPA dropwise while heating until the solid dissolves. If it does not dissolve readily, add a minimal amount of water (e.g., 5-10% v/v) to the IPA to increase solvent polarity.

-

Allow the solution to cool to room temperature and then in an ice bath. Successful crystallization should yield a significant amount of solid precipitate.

-

-

Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add the minimum amount of the chosen hot solvent system (e.g., 95:5 IPA/water) required to fully dissolve the solid. This ensures the solution is saturated, maximizing yield upon cooling.

-

Hot Filtration (Optional): If insoluble impurities (like catalyst residues) are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize crystal formation.[2]

-

Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[2]

-

Drying: Dry the crystals under high vacuum, potentially with gentle heating (e.g., 40-50 °C), to remove all traces of solvent.[1] The final product should be a fine, white, crystalline solid.

| Parameter | Recommended Condition | Rationale |

| Solvent System | Isopropyl Alcohol / Water (e.g., 95:5 v/v) | Balances polarity to dissolve the salt when hot but allows precipitation when cold.[1] |

| Cooling Method | Slow cooling to RT, then ice bath | Promotes formation of large, pure crystals and maximizes yield. |

| Washing Solvent | Cold Recrystallization Solvent | Removes adhering impurities without significantly dissolving the product.[2] |

| Drying | Vacuum oven, 40-50 °C | Ensures complete removal of residual, hygroscopic solvents.[1] |

Protocol 2: Purification by Silica Gel Chromatography

For crude materials that are oily or have purity below 90%, particularly when impurities have similar polarity to the product, silica gel chromatography is a more effective method.

3.1. Scientific Principle

Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). The highly polar nature of the dihydrochloride salt makes it challenging to elute from a silica column. Therefore, it is standard practice to first convert the salt to its less polar free base form, which will interact more favorably with the column and allow for elution with common organic solvents. After purification, the free base is converted back to the dihydrochloride salt.

3.2. Detailed Step-by-Step Protocol

Caption: Workflow for chromatographic purification via the free base.

-

Conversion to Free Base: Dissolve the crude dihydrochloride salt in a minimum amount of water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of a base (e.g., sodium carbonate or 2M sodium hydroxide) with stirring until the pH is >12. Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude free base, which may be an oil.

-

Column Chromatography:

-

Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

-

Mobile Phase: A common eluent system for basic amines is a mixture of a non-polar solvent, a polar solvent, and a small amount of a basic modifier to prevent peak tailing. A typical gradient might be Dichloromethane/Methanol with 0.5-1% ammonium hydroxide. For example, start with 100% DCM and gradually increase to 95:5:0.5 DCM/MeOH/NH₄OH.

-

Procedure: Slurry pack the silica gel in the initial eluent. Adsorb the crude free base onto a small amount of silica and dry-load it onto the column. Elute with the solvent gradient, collecting fractions.

-

-

Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC), visualizing with UV light and/or a potassium permanganate stain. Combine the fractions containing the pure product and concentrate under reduced pressure.

-

Conversion back to Dihydrochloride Salt: Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether or isopropyl alcohol. Add a stoichiometric amount (2 equivalents) of a solution of HCl in ether or bubble dry HCl gas through the solution until precipitation is complete.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure this compound.

Purity and Identity Assessment

Rigorous analytical testing is required to confirm the purity and identity of the final product.

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantitative purity analysis. For compounds like 3-aminopiperidine, a reverse-phase method on a C18 column is effective for separating polar impurities like residual aminopyridines.[3]

| Parameter | Example Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 150 mm | Standard reverse-phase column for polar analytes. |

| Mobile Phase | A: Phosphate Buffer (pH 7.0), B: Methanol | Provides good separation for aminopyridine impurities.[3] |

| Elution | Isocratic, e.g., 90:10 (A:B) | Simple, robust method for known impurities.[3] |

| Flow Rate | 0.5 - 1.0 mL/min | Typical analytical flow rate. |

| Detection | UV at 260-280 nm | Pyridine ring provides strong UV absorbance for detection. |

| Purity Target | >99.0% (by peak area) | Standard for high-purity pharmaceutical intermediates. |

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR confirms the chemical structure and can provide a semi-quantitative purity assessment. The spectrum should be clean, with correct chemical shifts, multiplicities, and integration values.

-

¹H NMR: Upon formation of the dihydrochloride salt, the proton signals on the pyridine ring and the protons alpha to the nitrogen atoms are expected to shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the positive charges.[2] This shift is a key indicator of successful salt formation.

-

Solvent: D₂O or DMSO-d₆ are suitable solvents for the polar dihydrochloride salt.

-

Internal Standard: A known amount of an internal standard (e.g., dimethyl sulfone) can be added for quantitative NMR (qNMR) to determine absolute purity.

4.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this molecule, Electrospray Ionization (ESI) in positive mode would be expected to show a prominent ion for the free base [M+H]⁺.

Conclusion

The purification of this compound to a high degree of purity is essential for its use in pharmaceutical manufacturing. For materials with >90% initial purity, recrystallization from a polar solvent system like IPA/water is an efficient and scalable method. For more complex mixtures or oily crude products, a multi-step process involving conversion to the free base, silica gel chromatography, and subsequent salt reformation is recommended. In all cases, the final product must be rigorously analyzed by HPLC and NMR to confirm that it meets the required quality specifications.

References

-

MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Retrieved from [Link]

- Google Patents. (2011). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. (WO2011160037A2).

- Google Patents. (1959). Purification of piperidines. (US2868793A).

- Google Patents. (2015). The HPLC analytical approach of 3-amino piperidine. (CN104034814B).

-

ResearchGate. (n.d.). The Synthesis of Some Substituted Pyridine and Piperidine Compounds from Dipicolinic Acid. Retrieved from [Link]

- Google Patents. (1984). Process for the preparation of substituted pyridines. (DE3245950A1).

-

ResearchGate. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

- Google Patents. (2010). A kind of purification method of high-purity piperidine. (CN101602748B).

-

Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

Sources

Application Notes and Protocols for 3-(Piperidin-3-ylmethyl)pyridine Dihydrochloride: A Key Pharmaceutical Intermediate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride. This heterocyclic compound is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a scaffold for potent and selective α4β2 nicotinic acetylcholine receptor (nAChR) modulators. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to ensure both successful execution and a foundational understanding for further process optimization.

Introduction: The Strategic Importance of the Piperidine-Pyridine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocyclic motifs found in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] When coupled with a pyridine moiety, as in 3-(Piperidin-3-ylmethyl)pyridine, the resulting scaffold becomes a versatile building block for targeting a wide range of biological systems.[3][4] Pyridine and its derivatives are fundamental to the synthesis of numerous medicinal compounds, including antibacterial and anti-inflammatory agents.[3]

Specifically, 3-(Piperidin-3-ylmethyl)pyridine serves as a crucial precursor for a class of 3,5-bicyclic aryl piperidines that act as high-affinity partial agonists for the α4β2 nAChR.[5] These receptors are a key therapeutic target for smoking cessation aids and other neurological disorders. This guide provides the essential methodologies for preparing and validating the dihydrochloride salt of this intermediate, ensuring high purity and suitability for downstream synthetic applications.

Synthesis Protocol: Catalytic Hydrogenation of 3-(Pyridin-3-ylmethyl)pyridine

The conversion of an aromatic pyridine ring to its saturated piperidine counterpart is most efficiently and cleanly achieved through catalytic hydrogenation.[6][7] This method is industrially scalable and demonstrates high atom economy, as it only requires the substrate, a catalyst, and a hydrogen source.[7]

Principle of the Reaction

The aromaticity of the pyridine ring imparts significant stability, necessitating the use of a catalyst and typically elevated pressure and/or temperature to achieve reduction.[6] The reaction involves the heterogeneous catalysis-mediated addition of hydrogen across the double bonds of the pyridine ring.[6] Platinum(IV) oxide (PtO₂, Adams' catalyst) in an acidic medium like glacial acetic acid is a highly effective system.[7][8] The acid serves a dual purpose: it protonates the pyridine nitrogen, which can otherwise act as a catalyst poison, and it provides a suitable protic environment for the hydrogenation process.[8]

Caption: Workflow for the synthesis of the target intermediate.

Experimental Protocol

Materials and Reagents:

-

3-(Pyridin-3-ylmethyl)pyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial Acetic Acid

-

Hydrogen gas (high purity)

-

Nitrogen gas (inert)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Sodium Hydroxide (NaOH), 5M aqueous solution

-

Hydrochloric Acid, 2M solution in Isopropanol (IPA)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

High-pressure hydrogenation reactor (autoclave) with magnetic stirring and temperature control

Procedure:

-

Reactor Setup: Under an inert nitrogen atmosphere, carefully add Platinum(IV) oxide (PtO₂) catalyst (e.g., 1-5 mol%) to the autoclave vessel.[9]

-

Solvent and Substrate Addition: Add glacial acetic acid as the solvent, followed by the 3-(Pyridin-3-ylmethyl)pyridine substrate.[8][9] The typical substrate concentration is 0.1-0.5 M.

-

System Purge: Seal the reactor securely. Purge the system by pressurizing with nitrogen gas (to ~5 bar) and venting three times to remove all oxygen. Follow this with three hydrogen gas purges.[9]

-

Reaction: Pressurize the reactor with hydrogen to the target pressure (typically 50-70 bar).[8][9] Begin vigorous stirring and, if necessary, heat the reaction to the desired temperature (e.g., 25-50°C).

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 8-24 hours. Progress can also be checked by carefully depressurizing, taking an aliquot, and analyzing via GC-MS or TLC.

-

Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the PtO₂ catalyst. Wash the pad with a small amount of acetic acid.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid.

-

Work-up: Cool the residue in an ice bath and carefully basify to pH >11 by the slow addition of 5M NaOH solution. This neutralizes the acetic acid and deprotonates the product to the free base.

-

Extraction: Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-(Piperidin-3-ylmethyl)pyridine free base, typically as an oil.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol. Slowly add a 2M solution of HCl in isopropanol (1.9-2.0 equivalents) with stirring. The dihydrochloride salt will precipitate.

-

Isolation: Stir the resulting slurry for 1-2 hours, then collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol or diethyl ether and dry under vacuum to yield the final product.

Typical Reaction Parameters

| Parameter | Value | Rationale / Notes |

| Catalyst | PtO₂ (Adams' catalyst) | Highly effective for pyridine reduction under acidic conditions.[8] |

| Catalyst Loading | 1 - 5 mol% | Lower loadings may require longer reaction times or higher pressures. |

| Solvent | Glacial Acetic Acid | Prevents catalyst poisoning and facilitates hydrogenation.[8] |

| H₂ Pressure | 50 - 70 bar | Required to overcome the aromatic stability of the pyridine ring.[8][9] |

| Temperature | 25 - 50 °C | The reaction is often exothermic; cooling may be required initially. |

| Typical Yield | 85 - 95% | High yields are expected with complete conversion. |

Purification via Recrystallization

The crude dihydrochloride salt can be further purified by recrystallization to remove any residual impurities, resulting in a high-purity, crystalline solid suitable for pharmaceutical applications.

Protocol

-

Place the crude this compound in a clean flask.

-

Add a minimal amount of a suitable solvent system (e.g., methanol, ethanol, or a mixture such as methanol/diethyl ether) and heat gently with stirring until the solid is fully dissolved.

-

If any insoluble material is present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small volume of the cold recrystallization solvent or a non-solvent like cold diethyl ether.

-

Dry the crystals thoroughly under high vacuum.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized intermediate.

| Technique | Expected Result / Observation | Purpose |

| ¹H NMR | Characteristic signals for both the piperidine and pyridine rings. Protons adjacent to nitrogen atoms will be shifted downfield. The spectrum will show appropriate integration. | Structural confirmation and identification.[10][11] |

| ¹³C NMR | Appearance of sp³ hybridized carbon signals for the piperidine ring and disappearance of the corresponding sp² signals from the starting material. | Confirms complete reduction of the pyridine ring.[10][11] |

| Mass Spec (ESI-MS) | The spectrum should show a prominent [M+H]⁺ peak corresponding to the molecular weight of the free base. | Confirms the molecular weight of the compound.[10] |

| Melting Point | A sharp, defined melting point range. | A key indicator of the purity of the crystalline salt.[10] |

| HPLC/GC Purity | ≥98% | Quantifies the purity of the final product. |

Application in Drug Synthesis

The primary utility of this compound is as a key building block. The secondary amine of the piperidine ring serves as a nucleophilic handle for further functionalization, typically through alkylation or acylation reactions, to build the final API.

Caption: Synthetic pathway from precursor to a functional API.

As an example, its use in the synthesis of α4β2 nAChR partial agonists involves coupling the piperidine nitrogen with various aryl or heterocyclic moieties to achieve the desired potency and selectivity profile at the receptor.[5][12]

Safety and Handling Precautions

Proper safety measures are mandatory when handling the reagents and products described in this guide.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.[13][14]

-

Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors or dust.[13][14][15]

-

Handling: Avoid creating dust when handling the solid dihydrochloride salt.[13] The precursor, a pyridine derivative, is harmful if swallowed, in contact with skin, or inhaled.[16] Use appropriate, spark-proof tools and techniques.[14][16]

-

Hydrogen Safety: Catalytic hydrogenation involves flammable hydrogen gas under high pressure. Ensure the reactor is properly rated, maintained, and operated by trained personnel. Always purge the system thoroughly to remove oxygen before introducing hydrogen.

-

Spills and Waste: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for proper chemical waste disposal.[17] Dispose of all chemical waste according to institutional and local regulations.

References

-

2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. [Link]

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts. [Link]

- Synthesis process of 3-methylamino-piperidine.

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

3-Methylpyridine: Synthesis and Applications. PubMed. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH. [Link]

-

3-(2-Aminoethyl)pyridine analogs as alpha4beta2 nicotinic cholinergic receptor ligands. PubMed. [Link]

-

MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride. Capot Chemical. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

-

3,5-Bicyclic aryl piperidines: a novel class of alpha4beta2 neuronal nicotinic receptor partial agonists for smoking cessation. PubMed. [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

-

Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature. [Link]

-

Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocain. ChemRxiv. [Link]

-

Pyridine series intermediates. TYSCHEM. [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [Link]

-

Safety Data Sheet: Pyridine. Carl ROTH. [Link]

-

3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. PubMed Central. [Link]

-

Novel and potent 6-chloro-3-pyridinyl ligands for the alpha4beta2 neuronal nicotinic acetylcholine receptor. PubMed. [Link]

-

Pyridine: incident management. GOV.UK. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,5-Bicyclic aryl piperidines: a novel class of alpha4beta2 neuronal nicotinic receptor partial agonists for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Novel and potent 6-chloro-3-pyridinyl ligands for the alpha4beta2 neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. capotchem.com [capotchem.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 16. lobachemie.com [lobachemie.com]

- 17. carlroth.com [carlroth.com]

Application Notes and Protocols for High-Throughput Screening of 3-(Piperidin-3-ylmethyl)pyridine Dihydrochloride Analogs

Introduction: Unlocking the Therapeutic Potential of Piperidinyl-Pyridine Scaffolds

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases, particularly those affecting the central nervous system (CNS).[1] Its favorable physicochemical properties, such as chemical stability and the ability to modulate lipophilicity, contribute to improved pharmacokinetic profiles and druggability.[1] The compound 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride and its analogs represent a chemical space of significant interest for drug discovery. Structural relatives have shown diverse biological activities, including the inhibition of Lysine Specific Demethylase 1 (LSD1) for oncology applications and modulation of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological conditions like Parkinson's disease, addiction, and schizophrenia.[2][3]

Given the structural similarities to known nAChR ligands, a high-throughput screening (HTS) campaign for a library of this compound analogs is logically directed towards identifying novel modulators of nAChRs. These receptors are ligand-gated ion channels crucial for neurotransmission, and their dysfunction is linked to numerous pathologies.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a robust HTS cascade to identify and characterize novel nAChR modulators from a library of such analogs.